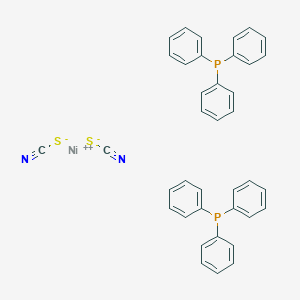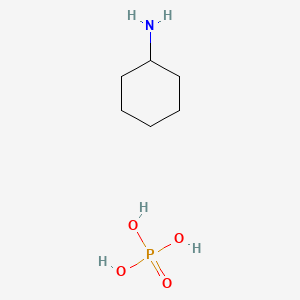
6-硝基邻苯二甲酰亚胺
概述
描述
6-Nitrophthalide is a chemical compound with the molecular formula C8H5NO4. It is a fluorescent heterocycle that can be used as a probe for specific inhibition . The compound is known for its pale yellow crystalline powder form and has a melting point of 140-145°C .
科学研究应用
6-Nitrophthalide has several scientific research applications:
生化分析
Biochemical Properties
6-Nitrophthalide plays a significant role in biochemical reactions, particularly as a fluorescent heterocycle that can be used as a probe for specific inhibition . It has been shown to have inhibitory properties against triazole and dipole, which are catalytic asymmetric . Additionally, 6-Nitrophthalide can inhibit the oxidation of aldehydes . These interactions suggest that 6-Nitrophthalide can interact with enzymes and proteins involved in oxidation-reduction processes, potentially affecting their activity and function.
Cellular Effects
6-Nitrophthalide influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibitory properties can lead to alterations in enzyme activity, which in turn can impact cellular functions such as energy production, detoxification, and biosynthesis . The exact cellular effects of 6-Nitrophthalide may vary depending on the cell type and the specific biochemical pathways involved.
Molecular Mechanism
The molecular mechanism of 6-Nitrophthalide involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, inhibiting their activity through competitive or non-competitive inhibition . This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular functions. The compound’s ability to inhibit the oxidation of aldehydes suggests that it may interact with enzymes involved in oxidative stress responses and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Nitrophthalide can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 6-Nitrophthalide is stable under certain conditions but may degrade over time, leading to changes in its biochemical properties and interactions . Long-term exposure to 6-Nitrophthalide in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 6-Nitrophthalide can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibition of specific enzymes or pathways. At high doses, 6-Nitrophthalide may cause toxic or adverse effects, including oxidative stress, cellular damage, and alterations in metabolic pathways . Threshold effects may be observed, where the compound’s impact on cellular function changes significantly at certain dosage levels.
Metabolic Pathways
6-Nitrophthalide is involved in various metabolic pathways, including those related to oxidative stress and detoxification. The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . Its inhibitory properties can lead to changes in the activity of key enzymes, potentially altering the overall metabolic balance within cells.
Transport and Distribution
Within cells and tissues, 6-Nitrophthalide is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of 6-Nitrophthalide can affect its activity and function, as well as its potential impact on cellular processes.
Subcellular Localization
The subcellular localization of 6-Nitrophthalide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can influence its interactions with enzymes and proteins, as well as its overall impact on cellular function
准备方法
6-Nitrophthalide is synthesized from 2-nitrobenzaldehyde via a two-step process. The first step involves the reduction of 2-nitrobenzaldehyde using sodium tetrahydroborate in tetrahydrofuran at 0-20°C for 12 hours. The second step involves the reaction of the intermediate product with methyl iodide . Industrial production methods typically follow similar synthetic routes, ensuring high purity and yield.
化学反应分析
6-Nitrophthalide undergoes various chemical reactions, including:
Reduction: It can be reduced to form 6-dimethylaminophthalide using reductive methylation.
Substitution: It can be used in the preparation of 3-bromo-6-nitrophthalide.
Oxidation: It has the ability to inhibit the oxidation of aldehydes.
Common reagents used in these reactions include sodium tetrahydroborate, tetrahydrofuran, methyl iodide, and nitric acid . The major products formed from these reactions include 6-dimethylaminophthalide and 3-bromo-6-nitrophthalide .
作用机制
The mechanism of action of 6-Nitrophthalide involves its ability to inhibit specific chemical reactions. It acts as a probe for specific inhibition and has the ability to inhibit the oxidation of aldehydes . The molecular targets and pathways involved in its mechanism of action are related to its interaction with specific enzymes and chemical intermediates.
相似化合物的比较
6-Nitrophthalide is similar to other fluorescent probes such as fluorescein, nitrobenzene, and nitrophenol . it is unique in its ability to inhibit the oxidation of aldehydes and its specific inhibitory properties against triazole and dipole . Other similar compounds include 4-Nitrophthalide and 5-Bromophthalide .
属性
IUPAC Name |
6-nitro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8-7-3-6(9(11)12)2-1-5(7)4-13-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWGZXAHUPFXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870684 | |
| Record name | 6-Nitro-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-93-5 | |
| Record name | 6-Nitrophthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitrophthalide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 610-93-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Nitro-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Nitro-3H-isobenzofuran-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Nitrophthalide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35QB7T32YC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of diphenyl 6-nitrophthalide-3-phosphonate in organic synthesis?
A1: Diphenyl 6-nitrophthalide-3-phosphonate (1) serves as a versatile building block in organic synthesis. [] It readily reacts with aromatic aldehydes in the presence of sodium hydride and N-dimethylformamide, yielding 3-benzylidene 6-nitrophthalide derivatives with high yields at room temperature. [] This reactivity highlights its potential in constructing diverse molecular scaffolds for various applications.
Q2: How does diphenyl 6-nitrophthalide-3-phosphonate react with aromatic nitro compounds?
A2: Unlike its reaction with aldehydes, when diphenyl 6-nitrophthalide-3-phosphonate (1) interacts with aromatic nitro compounds under similar conditions (sodium hydride, N-dimethylformamide), it forms N-phenyl-4-nitrophthalimides. [] This difference in product formation suggests an alternative reaction pathway involving the formation and subsequent transformation of phenylimino intermediates.
Q3: Can diphenyl 6-nitrophthalide-3-phosphonate undergo further structural modifications?
A3: Yes, diphenyl 6-nitrophthalide-3-phosphonate (1) can be readily methylated using methyl iodide, resulting in the formation of diphenyl 3-methyl-6-nitrophthalide-3-phosphonate. [] This modification highlights the potential for further derivatization of the 6-nitrophthalide scaffold, allowing for the fine-tuning of its properties and reactivity.
Q4: Beyond its synthetic utility, has 6-nitrophthalide been investigated in other contexts?
A4: Yes, a derivative of 6-nitrophthalide, specifically 2-benzyl-3-(benzylamino)-6-nitroisoindolin-1-one, has been studied for its crystal structure. [] This research revealed insights into the molecule's conformation and intermolecular interactions, contributing to a deeper understanding of its solid-state properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1346081.png)



![5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1346091.png)



